1-(2,5-Difluoro-phenyl)-2,2,2-trifluoro-ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

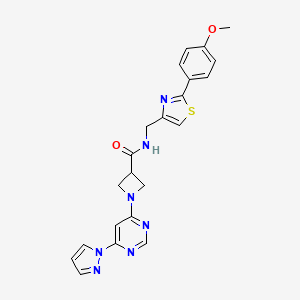

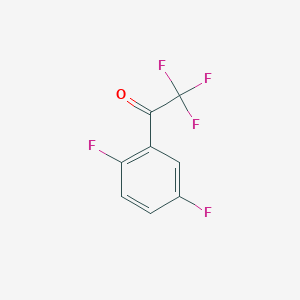

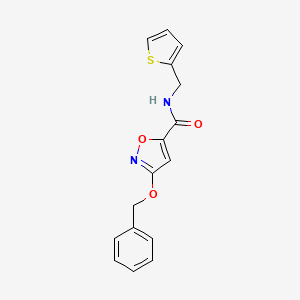

The compound “1-(2,5-Difluoro-phenyl)-2,2,2-trifluoro-ethanone” is an organic compound that contains a ketone functional group (C=O) and multiple fluorine atoms. The presence of fluorine atoms can significantly affect the properties of the compound, including its reactivity, polarity, and bioactivity .

Molecular Structure Analysis

The molecular structure of this compound would consist of a phenyl ring (a six-membered carbon ring) with two fluorine atoms attached at the 2 and 5 positions. This is attached to a trifluoro-ethanone group, which consists of a two-carbon chain with a ketone functional group and three fluorine atoms .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the ketone group and the fluorine atoms. The ketone group is often reactive towards nucleophiles, while the C-F bonds are usually quite stable but can be reactive under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could increase its stability and polarity. The exact properties, such as melting point, boiling point, and solubility, would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen

Electrophilic Trifluoromethylthiolation Reagents

1-(2,5-Difluoro-phenyl)-2,2,2-trifluoro-ethanone has been utilized in electrophilic trifluoromethylthiolation reactions. It acts as an effective reagent under copper catalysis, transforming a broad set of enamines, indoles, β-keto esters, pyrroles, and anilines into corresponding trifluoromethylthio compounds. This reagent enables the synthesis of β-lactam triflones, highlighting its utility in organic synthesis and pharmaceutical research (Huang et al., 2016).

Novel Polyimides Synthesis

This compound has been involved in the synthesis of novel fluorinated aromatic diamine monomers, leading to the creation of new fluorine-containing polyimides. These polymers are known for their good solubility in polar organic solvents, excellent thermal stability, and outstanding mechanical properties, making them suitable for advanced materials applications, including aerospace and electronics (Yin et al., 2005).

Corrosion Inhibition

1-(2,5-Difluoro-phenyl)-2,2,2-trifluoro-ethanone derivatives have been explored as corrosion inhibitors for metals in acidic environments. Their efficacy as inhibitors highlights the potential for these compounds in industrial applications, protecting metals from corrosive damage (Jawad et al., 2020).

High Glass-Transition Temperature Polymers

The compound's derivatives have contributed to the development of arylene ether polymers with high glass-transition temperatures. These polymers exhibit ultrahigh Tg values and outstanding thermal stability, making them excellent materials for high-performance applications (Huang et al., 2007).

Wirkmechanismus

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s used as a drug, the mechanism would depend on the specific biological target. If it’s used in a chemical reaction, the mechanism would depend on the other reactants and the reaction conditions .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(2,5-difluorophenyl)-2,2,2-trifluoroethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O/c9-4-1-2-6(10)5(3-4)7(14)8(11,12)13/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLRYUAJEQRSZFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-Difluoro-phenyl)-2,2,2-trifluoro-ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-dimethylbenzamide](/img/structure/B2872784.png)

![7-(3-methoxyphenyl)-2-methyl-5-phenethylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2872792.png)

![5-benzyl-N-(4-methylbenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2872794.png)

![N-(1-cyanocycloheptyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B2872796.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzamide](/img/structure/B2872801.png)